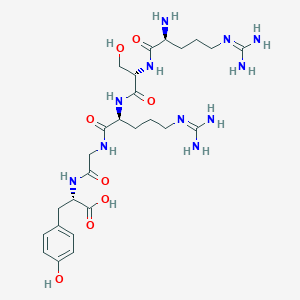
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of thiol and hydrazino groups in this compound makes it particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid . Another approach includes the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Applications De Recherche Scientifique
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can lead to the formation of complex three-dimensional networks, contributing to the compound’s stability and biological activity . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: This compound is similar in structure but differs in the position of the thiol group and the absence of the hydrazino group.
3-Amino-1,2,4-triazole-5-thiol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is unique due to the presence of both thiol and hydrazino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs.
Propriétés
Numéro CAS |
880358-77-0 |
|---|---|
Formule moléculaire |
C2H6N6S |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
1-hydrazinyl-5-iminotriazolidine-4-thione |
InChI |
InChI=1S/C2H6N6S/c3-1-2(9)5-7-8(1)6-4/h3,6-7H,4H2,(H,5,9) |
Clé InChI |
ZBMANOGCKOERMB-UHFFFAOYSA-N |
SMILES canonique |
C1(=N)C(=S)NNN1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)




![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)

![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)



propanedinitrile](/img/structure/B12598815.png)

